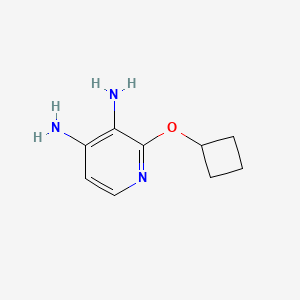

2-Cyclobutoxypyridine-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-cyclobutyloxypyridine-3,4-diamine |

InChI |

InChI=1S/C9H13N3O/c10-7-4-5-12-9(8(7)11)13-6-2-1-3-6/h4-6H,1-3,11H2,(H2,10,12) |

InChI Key |

SJCOGSSMVXRFPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=NC=CC(=C2N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclobutoxypyridine 3,4 Diamine

Strategic Precursor Synthesis and Functionalization Pathways

The assembly of 2-Cyclobutoxypyridine-3,4-diamine relies on a strategic approach that involves the initial synthesis of a functionalized pyridine (B92270) intermediate, which then undergoes further reactions to introduce the required amino groups.

Synthesis of Cyclobutoxy-Substituted Pyridine Intermediates (e.g., 2-bromo-5-cyclobutoxypyridine)

The initial step in the synthesis is the preparation of a pyridine ring bearing both a cyclobutoxy group and a handle for further functionalization, typically a halogen atom. A common intermediate is a halocyclobutoxypyridine, such as 2-bromo-5-cyclobutoxypyridine (B1529754) or 2-bromo-6-cyclobutoxypyridine.

The synthesis of these intermediates can be achieved through several established methods. A primary route is the Williamson ether synthesis, where a suitably substituted bromohydroxypyridine is reacted with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base. Alternatively, nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine, such as 2,5-dibromopyridine (B19318), with sodium cyclobutoxide offers a direct approach. The regioselectivity of this reaction can often be controlled by manipulating reaction conditions, such as solvent and temperature, allowing for the preferential substitution of one halogen over the other. researchgate.net For instance, the reaction of 2,5-dibromopyridine can be selectively monolithiated at either the 2- or 5-position depending on the solvent, which can then be used to introduce other functional groups. researchgate.net

A general synthetic scheme might involve the reaction of 2-hydroxypyrimidine (B189755) with a brominating agent, followed by etherification with cyclobutanol. A patent describes a process where 2-hydroxypyrimidine is first reacted with hydrobromic acid and hydrogen peroxide to yield 5-bromo-2-hydroxypyrimidine. google.com This intermediate could then be etherified to introduce the cyclobutoxy group.

Introduction of Amino Functionalities onto the Pyridine Ring System

With the cyclobutoxy-substituted pyridine precursor in hand, the next critical phase is the introduction of two amino groups at the 3 and 4 positions. Several modern catalytic and reductive methodologies are available for this transformation.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for forming carbon-nitrogen bonds. acs.org This methodology can be applied to the synthesis of diaminopyridines from dihalo- or halo-aminopyridine precursors.

The reaction typically involves a palladium source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for reaction efficiency and can range from bidentate ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) to more sterically hindered monodentate ligands like DavePhos. nih.govnih.gov The base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (t-BuONa), is essential for facilitating the catalytic cycle. nih.gov

In a potential route to 2-cyclobutoxypyridine-3,4-diamine, a precursor like 2-cyclobutoxy-3,4-dichloropyridine could undergo a double amination reaction. Studies on the diamination of analogous dichloroquinolines have shown that the reaction can proceed effectively, sometimes requiring more active catalysts like those employing DavePhos to achieve double substitution. nih.govdoaj.org The reaction can be performed sequentially or in a single step, depending on the reactivity of the halogen positions and the desired selectivity.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Dihalo-heterocycles

| Starting Material | Amine Source | Catalyst / Ligand | Base | Solvent | Temperature | Yield | Reference |

| 4,8-Dichloroquinoline | Amine 1a | Pd(dba)₂ / BINAP | t-BuONa | Dioxane | Reflux | 77% (mono) | nih.gov |

| 4,8-Dichloroquinoline | Amine 1a (4 equiv.) | Pd(dba)₂ / DavePhos | t-BuONa | Dioxane | Reflux | 65% (di) | nih.gov |

| 2,8-Dichloroquinoline | Amine 1a | Pd(dba)₂ / BINAP | t-BuONa | Dioxane | Reflux | 64% (mono) | nih.gov |

Copper-catalyzed amination offers an alternative, often more economical, pathway for the synthesis of aminopyridines. nih.govresearchgate.netrsc.org These reactions can be particularly effective for the amination of halopyridines using ammonia (B1221849) as the nitrogen source.

Research has demonstrated that a copper(I) catalyst, such as cuprous oxide (Cu₂O), in combination with a bidentate ligand like N,N'-dimethylethylenediamine (DMEDA), can efficiently catalyze the amination of bromopyridine derivatives. researchgate.netrsc.org A key advantage of this method is its ability to operate under relatively mild conditions (e.g., 60-100 °C) and utilize readily available aqueous ammonia as the amine source. nih.govrsc.org The addition of a base like potassium carbonate (K₂CO₃) can further enhance the reaction efficiency. rsc.org

For the synthesis of 2-cyclobutoxypyridine-3,4-diamine, a precursor such as 2-cyclobutoxy-3,4-dibromopyridine could be subjected to copper-catalyzed diamination. The process would involve stepwise or simultaneous substitution of the bromine atoms with amino groups derived from ammonia.

Table 2: Conditions for Copper-Catalyzed Amination of 2-Bromopyridine

| Catalyst | Ligand | Base | Solvent | Temperature | Time (h) | Conversion/Yield | Reference |

| Cu₂O (5 mol%) | None | - | Ethylene (B1197577) Glycol | 100 °C | 16 | 61% (conversion) | rsc.org |

| Cu₂O (5 mol%) | DMEDA (10 mol%) | - | Ethylene Glycol | 60 °C | 16 | 62% (conversion) | rsc.org |

| Cu₂O (5 mol%) | DMEDA (10 mol%) | K₂CO₃ (20 mol%) | Ethylene Glycol | 60 °C | 4 | 76% (conversion) | rsc.org |

A classical and robust method for introducing amino groups onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro groups. This two-step process is a fundamental transformation in organic synthesis.

The first step, nitration, would involve treating the 2-cyclobutoxypyridine substrate with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This would install one or more nitro groups onto the pyridine ring, with their positions dictated by the directing effects of the existing substituents. To obtain a 3,4-diamine, a likely strategy would involve the synthesis of a 2-cyclobutoxy-3-nitropyridine (B1390236), followed by a second functionalization at the 4-position and subsequent reduction, or the synthesis of a dinitro intermediate like 2-cyclobutoxy-3,5-dinitropyridine, although selective reduction to a 3,4-diamine from a 3,5-dinitro precursor would be challenging.

The second step is the reduction of the nitro groups to amines. Catalytic hydrogenation is the most common method, employing a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. researchgate.net This process is generally high-yielding and clean. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed. Reductive amination, a process where a carbonyl and a nitro compound react in a one-pot synthesis to form a secondary amine, is another related strategy, often utilizing catalysts like iridium for transfer hydrogenation. rsc.org

The Chichibabin reaction is a classic method for the direct amination of pyridine and related heterocycles, typically at the C2-position, using sodium amide (NaNH₂). wikipedia.orgslideshare.net While traditionally a harsh reaction, modern adaptations have sought to improve its scope and mildness.

Recent developments include the use of a NaH-iodide composite, which has been shown to mediate the Chichibabin amination with a range of primary alkylamines under significantly milder conditions (65-85 °C) than the classical approach. ntu.edu.sgresearchgate.net This method relies on the enhanced Brønsted basicity of NaH in the presence of a dissolving iodide salt like LiI or NaI. ntu.edu.sg

However, the Chichibabin reaction and its modern variants are inherently regioselective for the C2 and C6 positions of the pyridine ring due to the electronic nature of the heterocycle. wikipedia.orgresearchgate.net Therefore, its direct application to form a 3,4-diamine on a pre-formed pyridine ring is not straightforward. It would be more applicable for synthesizing a 2-amino precursor, which would then require substantial further functionalization to build the desired 3,4-diaminopyridine (B372788) structure. Its inclusion in a synthetic strategy would likely be part of a multi-step sequence rather than a direct method for creating the final substitution pattern.

Novel Pyridine Ring Formation Methodologies Applicable to the Synthesis of 2-Cyclobutoxypyridine-3,4-diamine Core

The formation of the pyridine ring is the cornerstone of the synthesis. While classical methods exist, modern organic synthesis offers several powerful cyclization strategies that could be adapted to create the specific substitution pattern of 2-Cyclobutoxypyridine-3,4-diamine.

The Kröhnke pyridine synthesis is a versatile method for preparing highly functionalized pyridines. wikipedia.org Discovered by Fritz Kröhnke, the reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.orgnih.gov The reaction proceeds via a Michael addition followed by a series of condensation and cyclization steps. wikipedia.orgresearchgate.net

The key to applying this method for 2-Cyclobutoxypyridine-3,4-diamine would be the careful design of the starting materials. A plausible, though theoretical, approach would involve a precursor to the 2-cyclobutoxy group being incorporated into one of the fragments. The amino groups at the 3- and 4-positions would likely be introduced in a subsequent step, for example, by nitration of the synthesized pyridine core followed by reduction, as direct incorporation of these functionalities during the Kröhnke cyclization is complex.

Variations of the Kröhnke synthesis, such as using enamino nitriles or employing one-pot, solvent-free conditions, have expanded its scope and applicability in creating diverse pyridine libraries. wikipedia.org

Table 1: Overview of the Kröhnke Pyridine Synthesis

| Feature | Description | Relevance to Target Compound |

| Reactants | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound, ammonium acetate. wikipedia.org | Starting materials would need to be designed to yield a 2-alkoxy substituted pyridine ring. |

| Mechanism | Michael addition of the ketone enolate to the unsaturated carbonyl, followed by cyclization with ammonia and subsequent dehydration/aromatization. wikipedia.orgwikipedia.org | Provides a robust pathway to a substituted pyridine core. |

| Advantages | High yields, mild reaction conditions, broad applicability for 2,4,6-trisubstituted pyridines. wikipedia.org | A well-established and reliable method for pyridine ring formation. |

| Limitations | Primarily yields 2,4,6-substituted pyridines; direct synthesis of the 3,4-diamine pattern is not straightforward. | Requires subsequent functional group interconversions to achieve the final structure. |

The Hantzsch and Bohlmann-Rahtz syntheses are two other prominent methods for constructing the pyridine nucleus.

The Hantzsch pyridine synthesis , first reported in 1881, is a multi-component reaction typically involving a β-ketoester (2 equivalents), an aldehyde, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (a Hantzsch ester), which must be subsequently oxidized to form the aromatic pyridine ring. wikipedia.org The versatility of the Hantzsch synthesis has been enhanced through various modifications, including the use of microwave irradiation and aqueous reaction media to improve efficiency and align with green chemistry principles. wikipedia.org For the synthesis of the target compound, a potential strategy would involve using starting materials that place precursors to the desired functionalities on the ring, which is then aromatized and further modified.

The Bohlmann-Rahtz pyridine synthesis offers a different route, involving the condensation of an enamine with an ethynylketone. organic-chemistry.orgwikipedia.org This reaction forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. organic-chemistry.org A key advantage of this method is that it directly produces the aromatic pyridine ring, obviating the need for a separate oxidation step that is characteristic of the Hantzsch synthesis. organic-chemistry.org However, the reaction can require high temperatures for the cyclodehydration step, although acid-catalyzed modifications can lower this temperature significantly. organic-chemistry.orgcore.ac.uk

Table 2: Comparison of Hantzsch-Type and Bohlmann-Rahtz Syntheses

| Feature | Hantzsch Synthesis | Bohlmann-Rahtz Synthesis |

| Key Reactants | β-ketoester, aldehyde, ammonia/ammonium acetate. wikipedia.org | Enamine, ethynylketone. organic-chemistry.orgsynarchive.com |

| Primary Product | 1,4-Dihydropyridine. wikipedia.org | Substituted Pyridine. organic-chemistry.org |

| Key Transformation | Cyclocondensation followed by oxidation. wikipedia.org | Condensation followed by cyclodehydration. organic-chemistry.orgwikipedia.org |

| Advantages | Well-established, multi-component, good for symmetrical pyridines. benthamscience.com | Versatile, directly yields aromatic product. organic-chemistry.org |

| Challenges | Requires a separate oxidation step, which can lower overall yield. | Can require high temperatures; enamines may not be readily available. organic-chemistry.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, represent a highly efficient and atom-economical approach to complex molecule synthesis. christuniversity.inbohrium.comresearchgate.net They are a cornerstone of green chemistry, minimizing waste by incorporating most or all of the atoms from the starting materials into the final product. nih.gov

Several MCR strategies have been developed for the synthesis of polysubstituted pyridines. nih.govrsc.org These reactions often employ catalysts, such as metal nanoparticles or hydrotalcites, to facilitate the cascade of bond-forming events under mild conditions. researchgate.netrsc.org A hypothetical MCR for a precursor to 2-Cyclobutoxypyridine-3,4-diamine could involve the one-pot reaction of a cyclobutoxy-containing β-dicarbonyl compound, a nitrile with an activated methylene (B1212753) group, and a source of ammonia, potentially catalyzed to drive the cyclization and aromatization. This approach offers a rapid and efficient pathway to a highly substituted pyridine core.

Table 3: Hypothetical One-Pot MCR for a Substituted Pyridine Core

| Component 1 | Component 2 | Component 3 | Catalyst (Example) | Resulting Core Structure |

| Cyclobutoxy-β-ketoester | Malononitrile | Ammonium Acetate | Mg-Al Hydrotalcite researchgate.net | 2-Cyclobutoxy-3-cyano-4-aminopyridine precursor |

| 1,3-Diketone | Enamine | Alkynone | Acid Catalyst core.ac.uk | Trisubstituted pyridine |

| Aldehyde | Thiophenol | Malononitrile | Solid Base researchgate.net | Highly substituted pyridine |

Optimization of Synthetic Routes for Process Efficiency and Scalability

Moving from a laboratory-scale synthesis to industrial production requires rigorous optimization of the synthetic route to ensure it is cost-effective, safe, scalable, and environmentally sustainable.

The synthesis of diaminopyridines on a large scale often relies on robust and well-understood chemical transformations. A common and industrially viable route to vicinal diaminopyridines (such as the 3,4-diamine) involves the reduction of a corresponding amino-nitropyridine precursor. chemicalbook.com

A typical sequence for a compound like 3,4-diaminopyridine itself involves:

Nitration: Introduction of a nitro group onto a pyridine ring. For instance, 4-methoxypyridine (B45360) can be nitrated to form 4-methoxy-3-nitropyridine. google.com

Amination/Displacement: The methoxy (B1213986) group can then be displaced by ammonia (aminolysis) to yield 4-amino-3-nitropyridine. google.com

Reduction: The final step is the reduction of the nitro group to an amine. This is commonly achieved via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). chemicalbook.comgoogle.com This method is generally high-yielding and clean. Older methods using reducing metals like iron or tin in acidic media are also effective but can generate more waste. orgsyn.orgchemicalbook.com

For 2-Cyclobutoxypyridine-3,4-diamine, a process chemistry approach would likely involve synthesizing a 2-cyclobutoxy-3-nitropyridine intermediate first. This intermediate would then be subjected to further functionalization (e.g., introduction of a second nitro group or an amino group at the 4-position) followed by a final, high-yield reduction step to form the 3,4-diamine moiety. The choice of reagents, solvents, and catalysts would be optimized for cost, safety, and ease of purification on a large scale.

Green chemistry principles are increasingly critical in modern pharmaceutical manufacturing to minimize environmental impact and reduce costs. cas.orgrasayanjournal.co.inAtom economy , a concept introduced by Barry Trost, is a key metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com

The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. wikipedia.org Many classical reactions, such as the Wittig reaction or Grignard reactions, have poor atom economy because they generate stoichiometric amounts of high-molecular-weight byproducts that must be disposed of. wikipedia.orgprimescholars.com

In the context of synthesizing 2-Cyclobutoxypyridine-3,4-diamine, applying these principles would involve:

Maximizing Atom Economy: Preferring synthetic methods like MCRs or cycloadditions that incorporate the maximum number of atoms from the starting materials into the pyridine product. christuniversity.inwjpps.com Catalytic hydrogenation for the final nitro reduction step is also highly atom-economical.

Waste Minimization: Avoiding stoichiometric reagents where possible and using catalytic systems that can be recycled. numberanalytics.combiosynce.com For example, using a recyclable heterogeneous catalyst for a hydrogenation step is preferable to using a metal-acid system that generates large volumes of metallic waste. researchgate.net

Use of Greener Solvents: Selecting solvents with lower environmental impact and exploring possibilities for solvent-free reactions or reactions in water. wikipedia.orgnih.gov

Energy Efficiency: Employing methods that proceed under milder conditions, such as using catalysts to lower reaction temperatures or using microwave-assisted synthesis to reduce reaction times. nih.govresearchgate.net

By integrating these principles from the outset of route design, the synthesis of 2-Cyclobutoxypyridine-3,4-diamine can be made more sustainable, cost-effective, and environmentally responsible. nih.gov

Chemical Reactivity and Derivatization Strategies for 2 Cyclobutoxypyridine 3,4 Diamine

Reactivity of the Diamine Moiety in 2-Cyclobutoxypyridine-3,4-diamine

The vicinal diamine groups on the electron-deficient pyridine (B92270) ring are the most reactive sites in 2-Cyclobutoxypyridine-3,4-diamine. Their nucleophilicity drives a range of chemical transformations, from simple substitutions to complex cyclization reactions.

Nucleophilic Substitution Reactions

The amino groups of 2-Cyclobutoxypyridine-3,4-diamine can act as nucleophiles, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. While direct nucleophilic aromatic substitution on an unactivated ring by the diamine is not a primary pathway, the amino groups readily participate in reactions with a variety of electrophiles. The reactivity of the amino groups can be influenced by the electronic properties of the pyridine ring and the steric hindrance imposed by the adjacent cyclobutoxy group.

The pyridine nitrogen can also be a site for electrophilic attack, but this generally deactivates the ring towards further electrophilic substitution. youtube.com However, nucleophilic attack on the pyridine ring is also possible, especially at the 2- and 4-positions, if a suitable leaving group is present and the ring is activated. nih.gov

Condensation Reactions Leading to Heterocyclic Annulation

A key feature of 1,2-diamines like 2-Cyclobutoxypyridine-3,4-diamine is their ability to undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems. These reactions are of significant interest as they provide a direct route to complex, polycyclic molecules with potential biological activity.

One of the most common applications is the synthesis of imidazo[4,5-c]pyridines. mdpi.comnih.govresearchgate.net This is typically achieved by reacting the diamine with aldehydes, carboxylic acids, or their derivatives. mdpi.com For instance, condensation with an aldehyde, often in the presence of an oxidizing agent or under oxidative conditions, yields a 2-substituted imidazo[4,5-c]pyridine. nih.gov The reaction with carboxylic acids or their derivatives, such as esters or acid chlorides, also leads to the formation of the imidazole (B134444) ring fused to the pyridine core. mdpi.com

Table 1: Examples of Condensation Reactions with 3,4-Diaminopyridines

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

| 3,4-Diaminopyridine (B372788) | Benzaldehyde | 2-Phenyl-1H-imidazo[4,5-c]pyridine | Na2S2O5, DMSO | nih.gov |

| 3,4-Diaminopyridine | Formic Acid | Imidazo[4,5-c]pyridine | Reflux | mdpi.com |

| 3,4-Diaminopyridine | Orthoformate | Imidazo[4,5-c]pyridine | Ytterbium triflate catalyst | researchgate.net |

These reactions highlight the utility of the diamine moiety in constructing fused heterocyclic systems, a common strategy in medicinal chemistry.

Oxidation and Reduction Pathways of Diaminopyridines

The diaminopyridine core can be susceptible to oxidation, though the specific pathways for 2-Cyclobutoxypyridine-3,4-diamine are not extensively documented. In general, aromatic amines can be oxidized to various products, including nitro compounds, azo compounds, or polymeric materials, depending on the oxidant and reaction conditions. The presence of the electron-donating amino groups can make the pyridine ring more susceptible to oxidative degradation if harsh oxidants are used. Conversely, the pyridine ring itself is relatively resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce a benzene (B151609) ring. However, the nitro group of a nitrodiaminopyridine precursor can be readily reduced to an amine, a key step in the synthesis of many diaminopyridine derivatives. chemicalbook.com The oxidation of dihydropyridine (B1217469) analogues to their corresponding pyridine forms is a well-known metabolic pathway, often catalyzed by cytochrome P-450 enzymes. nih.gov

Strategic Derivatization for Enhanced Research Utility and Analytical Characterization

To facilitate its use in research and for analytical purposes, 2-Cyclobutoxypyridine-3,4-diamine can be chemically modified or "derivatized." Derivatization can alter the compound's physical properties, such as its volatility or solubility, or introduce a "tag" for easier detection and quantification.

Amine Derivatization Techniques (e.g., Acylation, Silylation, Alkylation)

The primary amino groups of 2-Cyclobutoxypyridine-3,4-diamine are amenable to a variety of standard amine derivatization techniques.

Acylation: This involves the reaction of the amino groups with acylating agents such as acid chlorides or anhydrides to form amides. This is a common method to protect the amino groups during subsequent reactions or to introduce specific functional groups.

Silylation: Reaction with silylating agents, like trimethylsilyl (B98337) chloride (TMSCl), replaces the acidic protons of the amino groups with trimethylsilyl groups. This increases the volatility of the compound, making it more suitable for analysis by gas chromatography (GC).

Alkylation: The amino groups can be alkylated using alkyl halides or other alkylating agents. This can be used to introduce a wide range of substituents, altering the compound's steric and electronic properties. researchgate.net

Table 2: Common Derivatization Techniques for Primary Amines

| Derivatization Technique | Reagent Example | Purpose |

| Acylation | Acetyl chloride | Protection of amine, introduction of functional groups |

| Silylation | Trimethylsilyl chloride (TMSCl) | Increase volatility for GC analysis |

| Alkylation | Methyl iodide | Introduction of alkyl groups, modification of properties |

Formation of Schiff Bases and Related Imine Derivatives

The primary amino groups of 2-Cyclobutoxypyridine-3,4-diamine can react with aldehydes or ketones in a condensation reaction to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.gov This reaction is typically reversible and can be catalyzed by acid or base. The formation of a Schiff base can be used to introduce a wide variety of substituents onto the diamine core, depending on the structure of the carbonyl compound used. researchgate.netnih.gov Schiff bases are also important intermediates in organic synthesis and can be further reduced to form stable secondary amines.

The reaction of a 1,2-diamine with a dicarbonyl compound can lead to the formation of a di-imine, which can be a ligand for metal complexes. The specific product will depend on the stoichiometry and reaction conditions.

Exploration of Chelation and Complexation Chemistry Involving 2-Cyclobutoxypyridine-3,4-diamine

The presence of two adjacent amino groups on the pyridine ring in 2-Cyclobutoxypyridine-3,4-diamine provides a classic bidentate chelation site for interaction with metal ions. The lone pairs of electrons on the nitrogen atoms can coordinate with a single metal center to form a stable five-membered ring, a common motif in coordination chemistry. The nature of the cyclobutoxy group at the 2-position can sterically and electronically influence the formation and stability of these metal complexes.

While specific studies on the chelation of 2-Cyclobutoxypyridine-3,4-diamine are not extensively documented in publicly available literature, the principles of coordination chemistry allow for predictions of its behavior. The diamine functionality is known to form stable complexes with a variety of transition metals. For instance, similar o-phenylenediamines readily form complexes with metals like copper, nickel, cobalt, and platinum. The stability and geometry of these complexes are dictated by the nature of the metal ion, the solvent system, and the reaction conditions.

The pyridine nitrogen can also participate in coordination, potentially leading to tridentate binding, although this is less common for vicinal diamines. The electronic properties of the pyridine ring, influenced by the electron-donating cyclobutoxy group, would likely enhance the basicity of the ring nitrogen, making it a more favorable coordination site.

Table 1: Predicted Coordination Behavior of 2-Cyclobutoxypyridine-3,4-diamine with Various Metal Ions

| Metal Ion | Expected Coordination Mode | Potential Complex Geometry | Notes |

| Cu(II) | Bidentate (N,N') | Square Planar or Distorted Octahedral | The diamine moiety is a strong chelator for Cu(II). |

| Ni(II) | Bidentate (N,N') | Square Planar or Octahedral | The geometry is often dependent on the counter-ion and solvent. |

| Pd(II) / Pt(II) | Bidentate (N,N') | Square Planar | These d8 metals strongly favor square planar complexes with diamine ligands. |

| Zn(II) | Bidentate (N,N') | Tetrahedral | As a d10 metal, tetrahedral geometry is commonly observed. |

| Fe(II) / Fe(III) | Bidentate (N,N') | Octahedral | Often forms complexes with multiple ligands to satisfy the coordination sphere. |

Investigations into Regioselectivity and Stereoselectivity in Reactions of 2-Cyclobutoxypyridine-3,4-diamine

The reactivity of 2-Cyclobutoxypyridine-3,4-diamine in derivatization reactions is governed by the distinct nucleophilicity of the two amino groups and the pyridine nitrogen, as well as the steric hindrance imposed by the cyclobutoxy substituent. Understanding the regioselectivity—the preference for reaction at one site over another—is crucial for its synthetic applications.

In reactions with electrophiles, the two amino groups at the 3- and 4-positions are expected to be the primary sites of reaction. The relative nucleophilicity of these two amines can be influenced by subtle electronic effects from the pyridine ring and the cyclobutoxy group. The amino group at the 4-position might exhibit slightly higher nucleophilicity due to resonance effects involving the pyridine nitrogen. However, the steric bulk of the adjacent cyclobutoxy group at the 2-position could direct incoming electrophiles to the less hindered 4-amino group.

For instance, in acylation or alkylation reactions, a mixture of products could be expected, with the major product likely resulting from the reaction at the 4-amino position. The control of regioselectivity might be achieved by careful selection of reagents, catalysts, and reaction conditions.

Stereoselectivity becomes a key consideration when the chiral nature of reactants or catalysts influences the formation of stereoisomers. While 2-Cyclobutoxypyridine-3,4-diamine itself is achiral, its reactions with chiral electrophiles or in the presence of chiral catalysts could lead to the formation of diastereomeric or enantiomeric products. The cyclobutoxy group, although not chiral, possesses a three-dimensional structure that could influence the approach of reagents and thus impact the stereochemical outcome of reactions on the diamine functionality.

Investigations into the regioselective reactions of related 3,4-pyridyne intermediates have shown that substituent effects can significantly control the outcome of nucleophilic additions. nih.govnih.govresearchgate.netresearchgate.net These studies highlight the importance of electronic and steric factors in directing reactivity on the pyridine scaffold, principles that would also apply to the reactions of 2-Cyclobutoxypyridine-3,4-diamine.

Table 2: Predicted Regioselectivity in Reactions of 2-Cyclobutoxypyridine-3,4-diamine

| Reaction Type | Reagent | Predicted Major Product | Influencing Factors |

| Acylation | Acetyl Chloride | N-(2-cyclobutoxy-4-aminopyridin-3-yl)acetamide | Steric hindrance from the cyclobutoxy group may favor reaction at the 4-amino position. |

| Sulfonylation | Tosyl Chloride | 2-cyclobutoxy-4-amino-3-(tosylamino)pyridine | Similar to acylation, steric factors are likely to play a significant role. |

| Condensation | Aldehydes/Ketones | Formation of imidazopyridine derivatives | The two amino groups can react to form a fused heterocyclic ring. Regioselectivity in unsymmetrical ketones would be a key aspect to investigate. |

This table represents predicted outcomes based on general principles of organic reactivity and steric/electronic considerations, pending specific experimental verification for 2-Cyclobutoxypyridine-3,4-diamine.

Spectroscopic and Advanced Structural Elucidation of 2 Cyclobutoxypyridine 3,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of the molecular structure of 2-Cyclobutoxypyridine-3,4-diamine, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of 2-Cyclobutoxypyridine-3,4-diamine provides crucial information regarding the electronic environment and connectivity of the protons within the molecule. The aromatic region of the spectrum is expected to show two distinct signals corresponding to the protons on the pyridine (B92270) ring. The proton at the C5 position and the proton at the C6 position would likely appear as doublets due to coupling with each other.

The protons of the two amine groups (-NH₂) at the C3 and C4 positions would typically appear as broad singlets. Their chemical shift can be variable and is often influenced by solvent, concentration, and temperature.

The cyclobutoxy group would exhibit a more complex set of signals. The methine proton (CH) attached to the oxygen atom is expected to be a multiplet, shifted downfield due to the deshielding effect of the adjacent oxygen. The methylene (B1212753) protons (CH₂) of the cyclobutane (B1203170) ring would present as multiplets in the aliphatic region of the spectrum. The specific splitting patterns and coupling constants (J values) would be invaluable in confirming the connectivity within the cyclobutane ring and its attachment to the pyridine core.

Table 1: Predicted ¹H NMR Data for 2-Cyclobutoxypyridine-3,4-diamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 (Pyridine) | 7.0 - 7.5 | Doublet (d) | 5.0 - 6.0 |

| H-6 (Pyridine) | 7.5 - 8.0 | Doublet (d) | 5.0 - 6.0 |

| NH₂ (C3) | 4.0 - 5.5 | Broad Singlet (br s) | - |

| NH₂ (C4) | 4.0 - 5.5 | Broad Singlet (br s) | - |

| O-CH (Cyclobutoxy) | 4.5 - 5.0 | Multiplet (m) | - |

| CH₂ (Cyclobutoxy) | 1.5 - 2.5 | Multiplet (m) | - |

| CH₂ (Cyclobutoxy) | 1.5 - 2.5 | Multiplet (m) | - |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of 2-Cyclobutoxypyridine-3,4-diamine. A total of nine distinct carbon signals would be expected, corresponding to the nine unique carbon atoms in the molecule.

The carbon atoms of the pyridine ring would resonate in the aromatic region of the spectrum. The C2 carbon, being attached to the electronegative oxygen atom of the cyclobutoxy group, would be significantly deshielded and appear at a lower field. The carbons bearing the amino groups (C3 and C4) would also have characteristic chemical shifts.

The carbons of the cyclobutoxy group would appear in the aliphatic region. The methine carbon (CH) bonded to the oxygen would be found at a lower field compared to the methylene (CH₂) carbons of the ring.

Table 2: Predicted ¹³C NMR Data for 2-Cyclobutoxypyridine-3,4-diamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 155 - 165 |

| C3 (Pyridine) | 130 - 140 |

| C4 (Pyridine) | 135 - 145 |

| C5 (Pyridine) | 115 - 125 |

| C6 (Pyridine) | 140 - 150 |

| O-CH (Cyclobutoxy) | 70 - 80 |

| CH₂ (Cyclobutoxy) | 25 - 35 |

| CH₂ (Cyclobutoxy) | 10 - 20 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the H5 and H6 protons of the pyridine ring, confirming their adjacent positions. It would also show correlations between the protons within the cyclobutane ring, helping to elucidate its spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal for H5 would show a cross-peak with the carbon signal for C5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For example, HMBC correlations would be expected from the methine proton of the cyclobutoxy group to the C2 carbon of the pyridine ring, confirming the ether linkage. Correlations from the amine protons to the C3 and C4 carbons would further solidify the assignment of the diamino substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the stereochemistry and conformation of the molecule. For instance, NOE correlations between the protons of the cyclobutoxy group and the H3 proton of the pyridine ring would indicate their close spatial arrangement.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in 2-Cyclobutoxypyridine-3,4-diamine.

The Infrared (IR) spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the two primary amine groups would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclobutane ring would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. A strong absorption corresponding to the C-O stretching of the ether linkage would be expected around 1200-1250 cm⁻¹. The N-H bending vibrations would likely appear in the 1580-1650 cm⁻¹ range.

Raman spectroscopy , being complementary to IR, would also be utilized. The symmetric vibrations and those involving less polar bonds, such as the C-C bonds of the cyclobutane ring and the aromatic ring breathing modes, would be expected to show strong signals in the Raman spectrum.

Table 3: Predicted IR and Raman Active Vibrational Modes for 2-Cyclobutoxypyridine-3,4-diamine

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3400 - 3500 | Weak |

| N-H Stretch (symmetric) | 3300 - 3400 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=N Stretch (Pyridine) | 1580 - 1620 | Moderate |

| C=C Stretch (Pyridine) | 1400 - 1580 | Strong |

| N-H Bend | 1580 - 1650 | Moderate |

| C-O-C Stretch | 1200 - 1250 | Moderate |

| Ring Breathing (Pyridine) | 990 - 1050 | Strong |

Note: These are predicted ranges and actual values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of 2-Cyclobutoxypyridine-3,4-diamine. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺), which can be used to confirm the molecular formula C₉H₁₃N₃O.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways could include:

Loss of the cyclobutoxy group: Cleavage of the ether bond could lead to a fragment corresponding to the 3,4-diaminopyridine (B372788) cation.

Fragmentation of the cyclobutane ring: The cyclobutane ring could undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

Cleavage of the pyridine ring: Under higher energy conditions, the pyridine ring itself may fragment.

Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), would allow for a detailed confirmation of the connectivity of the molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for 2-Cyclobutoxypyridine-3,4-diamine

| m/z | Predicted Fragment Ion |

| 179 | [M]⁺ (Molecular Ion) |

| 180 | [M+H]⁺ (Protonated Molecule) |

| 109 | [M - C₄H₆O]⁺ |

| 151 | [M - C₂H₄]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 2-Cyclobutoxypyridine-3,4-diamine is expected to exhibit absorption bands in the ultraviolet region, characteristic of the π → π* and n → π* transitions of the substituted pyridine ring.

The presence of the amino and cyclobutoxy substituents would influence the position and intensity of these absorption maxima (λ_max). The amino groups, being electron-donating, are likely to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted pyridine. The solvent used for the analysis can also affect the position of the absorption bands due to solvatochromic effects.

Table 5: Predicted UV-Vis Absorption Data for 2-Cyclobutoxypyridine-3,4-diamine

| Transition | Predicted λ_max (nm) |

| π → π | 250 - 280 |

| n → π | 300 - 340 |

Note: These are predicted ranges and can be influenced by solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction. While a crystal structure for 2-Cyclobutoxypyridine-3,4-diamine has not been specifically reported in the surveyed literature, extensive crystallographic studies on closely related pyridine derivatives and, in particular, salts of 3,4-diaminopyridine (also known as amifampridine), provide a strong basis for predicting its solid-state characteristics.

The molecular structure of 3,4-diaminopyridine and its protonated forms has been detailed in several crystallographic studies. researchgate.net For instance, the phosphate (B84403) salt of amifampridine is known to form prismatic, monoclinic crystals with the space group C2/c. wikipedia.org This information is crucial as it describes the fundamental geometry of the diaminopyridine ring system that is central to the target compound.

In the crystal structure of 3,4-diaminopyridine derivatives, the pyridine ring is typically planar. The amino groups at the 3- and 4-positions lie within or very close to this plane, a conformation stabilized by the electronic effects of the aromatic system. The introduction of a substituent at the 2-position, such as the cyclobutoxy group, is expected to influence the rotational orientation of this group relative to the pyridine ring. The specific torsion angles will be dictated by steric hindrance and the optimization of intermolecular interactions within the crystal lattice.

Intermolecular hydrogen bonding is a dominant feature in the crystal packing of amides and amines, and this is certainly the case for diaminopyridine derivatives. The amino groups at the C3 and C4 positions are potent hydrogen bond donors, while the pyridine nitrogen and the oxygen atom of the cyclobutoxy group act as hydrogen bond acceptors. This network of hydrogen bonds plays a critical role in the formation of a stable, three-dimensional crystalline architecture. It is anticipated that the crystal structure of 2-Cyclobutoxypyridine-3,4-diamine would exhibit extensive N-H···N and N-H···O hydrogen bonds, leading to the formation of chains, sheets, or more complex three-dimensional networks.

To illustrate the crystallographic parameters of related compounds, the following tables summarize data from published crystal structures.

Table 1: Crystallographic Data for a 3,4-Diaminopyridine Salt

| Parameter | Value |

| Compound | 3,4-Diaminopyridine Dihydrogen Phosphate |

| Formula | C₅H₈N₃⁺ · H₂PO₄⁻ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5238(2) |

| b (Å) | 8.9068(2) |

| c (Å) | 14.4976(4) |

| α (°) | 106.456(2) |

| β (°) | 90.195(2) |

| γ (°) | 92.811(2) |

| Volume (ų) | 1054.13(5) |

| Z | 4 |

Data sourced from a study on 3,4-diaminopyridine dihydrogen phosphate. researchgate.net

Table 2: Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Value |

| Compound | 4-[(Pyridin-3-yl)diazenyl]morpholine |

| Formula | C₉H₁₂N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345(3) |

| b (Å) | 5.8987(2) |

| c (Å) | 15.3456(5) |

| β (°) | 109.453(1) |

| Volume (ų) | 958.58(5) |

| Z | 4 |

This table presents data for a pyridine derivative to illustrate typical crystallographic parameters for this class of compounds. soton.ac.uk

Computational Chemistry and Theoretical Studies on 2 Cyclobutoxypyridine 3,4 Diamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to predict the properties of molecules based on their electron density.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like 2-Cyclobutoxypyridine-3,4-diamine, which contains a rotatable cyclobutoxy group, a thorough conformational analysis is crucial. This involves identifying all low-energy conformers and the energy barriers between them. Such studies would typically employ a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G*) to map the potential energy surface of the molecule. The resulting data would reveal the preferred spatial orientation of the cyclobutoxy group relative to the pyridine (B92270) ring and the planarity of the diamino-substituted pyridine core.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Cyclobutoxypyridine-3,4-diamine (Calculated at B3LYP/6-31G level)*

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-O(cyclobutoxy) | 1.36 Å |

| Bond Length | C3-N(amino) | 1.39 Å |

| Bond Length | C4-N(amino) | 1.40 Å |

| Bond Angle | C2-O-C(cyclobutyl) | 118.5° |

Note: The data in this table is hypothetical and serves as an illustration of what a DFT calculation would produce.

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For 2-Cyclobutoxypyridine-3,4-diamine, the HOMO is expected to be localized on the electron-rich aminopyridine ring, while the LUMO may be distributed over the pyridine system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-Cyclobutoxypyridine-3,4-diamine

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

DFT calculations can predict various spectroscopic properties, which can then be correlated with experimental spectra to confirm the molecule's structure.

NMR: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often in good agreement with experimental data, aiding in the assignment of signals.

IR: The vibrational frequencies can be calculated to predict the infrared (IR) spectrum. This helps in identifying the characteristic vibrational modes of the functional groups present, such as the N-H stretches of the amino groups and the C-O stretch of the cyclobutoxy group.

UV-Vis: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insight into the molecule's chromophores.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Conformational Dynamics

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a condensed phase (e.g., in a solvent or interacting with a biological target). MD simulations would allow for the study of the conformational dynamics of 2-Cyclobutoxypyridine-3,4-diamine over time, providing a more realistic picture of its flexibility. Furthermore, MD can be used to investigate its interactions with other molecules, such as water or a protein binding site, by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Molecular Design

Should 2-Cyclobutoxypyridine-3,4-diamine be part of a series of biologically active compounds, QSAR and pharmacophore modeling would be invaluable tools for molecular design.

QSAR: A QSAR study would aim to build a mathematical model that correlates the chemical structure of a series of related compounds with their biological activity. This model could then be used to predict the activity of new, unsynthesized analogs of 2-Cyclobutoxypyridine-3,4-diamine.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific biological target. A pharmacophore model based on 2-Cyclobutoxypyridine-3,4-diamine and its analogs could guide the design of new molecules with improved potency and selectivity.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Computational chemistry can also be used to study the mechanisms of chemical reactions. For the synthesis of 2-Cyclobutoxypyridine-3,4-diamine, DFT calculations could be employed to investigate the reaction pathway, identify the transition states, and calculate the activation energies. This would provide a detailed understanding of the reaction mechanism and could help in optimizing the reaction conditions to improve the yield and purity of the product.

Advanced Applications of 2 Cyclobutoxypyridine 3,4 Diamine in Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Heterocyclic Systems

The strategic placement of the 3,4-diamine functionality on the pyridine (B92270) ring makes 2-Cyclobutoxypyridine-3,4-diamine a valuable precursor for the synthesis of fused heterocyclic systems. The two adjacent amino groups can readily undergo condensation reactions with a variety of bifunctional reagents to form five-membered heterocyclic rings fused to the pyridine core.

One of the most significant applications of this diamine is in the synthesis of imidazo[4,5-b]pyridines . This reaction typically involves the condensation of the diamine with a carboxylic acid or its derivatives, such as aldehydes, orthoesters, or nitriles. mdpi.comresearchgate.net The general reaction scheme involves the formation of an amide bond followed by cyclization and dehydration to yield the fused imidazole (B134444) ring. The choice of the co-reactant directly influences the substitution at the 2-position of the resulting imidazo[4,5-b]pyridine ring system, allowing for the introduction of a wide range of functional groups.

The reaction conditions for these cyclizations can vary, from harsh conditions using strong acids and high temperatures to milder, catalyzed processes. mdpi.com Modern synthetic methods often employ catalysts to improve yields and reduce reaction times. mdpi.com The cyclobutoxy group at the 2-position of the pyridine ring is generally stable under these conditions and can influence the electronic properties and solubility of both the starting material and the final products.

Precursor in Medicinal Chemistry Scaffolds for Diverse Biological Targets

The imidazo[4,5-b]pyridine scaffold, readily accessible from 2-Cyclobutoxypyridine-3,4-diamine, is a privileged structure in medicinal chemistry due to its structural similarity to purines. rjraap.comnih.gov This has led to the development of numerous compounds with diverse biological activities, including kinase inhibitors, which are crucial in cancer therapy. rjraap.comnih.gov

While the primary application of 2-Cyclobutoxypyridine-3,4-diamine is in the synthesis of fused imidazoles, its diamine functionality can also be utilized in the construction of other heterocyclic systems, including those that can be converted to pyridinone structures. Although direct synthesis of pyridinones from this specific diamine is not widely documented, related diaminopyridines are known to be precursors for more complex heterocyclic systems that may incorporate a pyridinone moiety. The development of novel tetracyclic imidazo[4,5-b]pyridine derivatives with antiproliferative activity highlights the modularity of syntheses starting from related diamines. irb.hr

The synthesis of fused ring systems is a cornerstone of modern drug discovery. The imidazo[4,5-b]pyridine core derived from 2-Cyclobutoxypyridine-3,4-diamine serves as an excellent platform for the construction of more complex, polyheterocyclic molecules. By incorporating reactive functional groups into the co-reactant during the initial cyclization, or by further functionalizing the resulting imidazo[4,5-b]pyridine, chemists can build elaborate molecular frameworks.

For instance, the synthesis of disubstituted imidazo[4,5-b]pyridines as potent TrkA kinase inhibitors demonstrates the power of this approach. nih.gov In these syntheses, a substituted diaminopyridine is reacted with other heterocyclic building blocks to create complex molecules with high biological activity. The table below showcases examples of such complex imidazo[4,5-b]pyridine-based kinase inhibitors, illustrating the structural diversity that can be achieved.

Table 1: Examples of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

| Compound | Target Kinase | Biological Activity (IC₅₀) |

|---|---|---|

| Compound 2d | TrkA | Subnanomolar potency |

| Compound 3a | TrkA | Subnanomolar potency |

Data sourced from a study on potent TrkA inhibitors. nih.gov

The development of these compounds often involves multi-step synthetic sequences where the initial formation of the imidazo[4,5-b]pyridine ring is a critical step. The cyclobutoxy group of the parent diamine can play a role in modulating the pharmacokinetic properties of the final drug candidates.

Potential Applications in Material Science Precursor Chemistry

Currently, there is limited specific information available in the scientific literature regarding the application of 2-Cyclobutoxypyridine-3,4-diamine as a precursor in material science. However, pyridine derivatives, in general, are known to have applications in materials chemistry due to their electronic properties and ability to coordinate with metal ions. The cyclobutane (B1203170) moiety can also be a versatile functional group in organic synthesis, undergoing ring-opening reactions to create linear chains, which could be of interest in polymer chemistry. researchgate.net The potential for 2-Cyclobutoxypyridine-3,4-diamine in this field remains an area for future exploration.

Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

Q & A

Q. Example Table: Discrepancy Resolution in Biological Activity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.